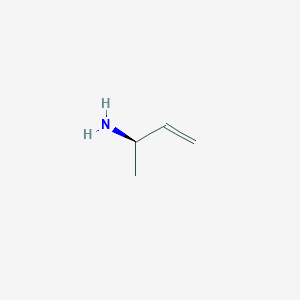
2-Chloronicotinimidamide
Vue d'ensemble
Description
2-Chloronicotinimidamide is a chemical compound that belongs to the class of heterocyclic organic compounds. It is a derivative of pyridine and is widely used in scientific research. 2-Chloronicotinimidamide has been found to exhibit various biochemical and physiological effects, making it a popular choice for researchers in the field of medicinal chemistry.
Mécanisme D'action
The exact mechanism of action of 2-Chloronicotinimidamide is not yet fully understood. However, it is believed to exert its pharmacological effects by binding to the active site of the target enzyme and inhibiting its activity. The binding affinity of 2-Chloronicotinimidamide to the enzyme is dependent on several factors, including the structure of the enzyme and the chemical properties of the compound.
Effets Biochimiques Et Physiologiques
2-Chloronicotinimidamide has been found to exhibit several biochemical and physiological effects. It has been shown to possess potent antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for the treatment of various inflammatory diseases. Additionally, 2-Chloronicotinimidamide has been found to exhibit neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Chloronicotinimidamide in lab experiments include its relatively simple synthesis method, high purity, and potent pharmacological activity. However, there are also some limitations associated with its use, including its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on 2-Chloronicotinimidamide. One potential direction is the development of novel derivatives with enhanced pharmacological activity and reduced toxicity. Another direction is the investigation of the potential therapeutic applications of 2-Chloronicotinimidamide in various disease conditions. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-Chloronicotinimidamide and its potential interactions with other drugs and compounds.
In conclusion, 2-Chloronicotinimidamide is a promising compound with potent pharmacological activity and several potential therapeutic applications. Its simple synthesis method and wide range of biological effects make it a popular choice for researchers in the field of medicinal chemistry. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Applications De Recherche Scientifique
2-Chloronicotinimidamide has been extensively used in scientific research as a pharmacological tool for studying various biological processes. It has been found to exhibit potent inhibitory activity against several enzymes, including acetylcholinesterase, carbonic anhydrase, and monoamine oxidase. These enzymes play critical roles in various physiological processes, and their inhibition by 2-Chloronicotinimidamide has been shown to have therapeutic potential in several disease conditions.
Propriétés
IUPAC Name |
2-chloropyridine-3-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3/c7-5-4(6(8)9)2-1-3-10-5/h1-3H,(H3,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMZEHUJMNONNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80626464 | |
| Record name | 2-Chloropyridine-3-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloronicotinimidamide | |
CAS RN |
473464-13-0 | |
| Record name | 2-Chloro-3-pyridinecarboximidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=473464-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloropyridine-3-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80626464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[3,4-Dihydroxy-5-(hydroxymethyl)-2-(prop-2-enoxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1612820.png)


![4'-(Methoxycarbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1612828.png)







![6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carbaldehyde 5,5-dioxide](/img/structure/B1612840.png)
